1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine
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Overview
Description
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine is a compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-fluorophenylsulfonyl group
Mechanism of Action
Target of Action
Similar compounds, such as phenylpiperazines, are known to interact with central serotonin receptors , which play a crucial role in regulating mood, appetite, and sleep.
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets, possibly serotonin receptors, leading to changes in neurotransmitter levels .
Biochemical Pathways
If it acts similarly to other phenylpiperazines, it may influence the serotonin pathway, affecting mood and other neurological functions .
Result of Action
If it acts on serotonin receptors like other phenylpiperazines, it could potentially alter mood, appetite, and sleep patterns .
Preparation Methods
The synthesis of 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions. For instance, the sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce sulfides.
Scientific Research Applications
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry.
Biology: The compound has been studied for its potential biological activities, including its interactions with various enzymes and receptors.
Comparison with Similar Compounds
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine can be compared with other phenylpiperazine derivatives such as:
3-Chloro-4-fluorophenylpiperazine:
1-(3-Chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine: This compound has a similar structure but with different substitution patterns on the phenyl rings, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2S/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUIDUDDWNRWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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